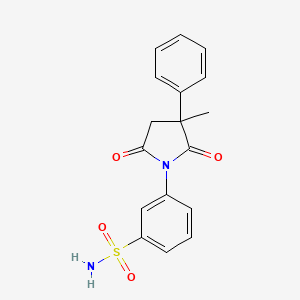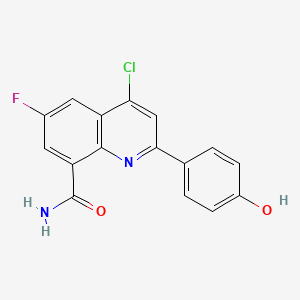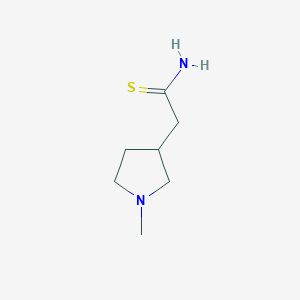
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 1-methyl-3-phenyl-2-propoxy-1-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-hydroxy-1H-pyrazole: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a propoxy group.
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
60627-70-5 |
|---|---|
Formule moléculaire |
C19H19ClN2O |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-methyl-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(14-9-11-16(20)12-10-14)21-22(2)18(19)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Clé InChI |
SJKUBHMPCBVADC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)





![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)

![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
